N-(2-Chloro-6-fluorobenzyl)propan-2-amine
Overview
Description
“N-(2-Chloro-6-fluorobenzyl)propan-2-amine” is a chemical compound with the molecular formula C10H13ClFN. It has a molecular weight of 199.661. The compound is stored at temperatures between 2-8°C and has a purity of 95%1.
Synthesis Analysis
The synthesis of “N-(2-Chloro-6-fluorobenzyl)propan-2-amine” involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent2. This compound is used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine2.
Molecular Structure Analysis
The InChI code for “N-(2-Chloro-6-fluorobenzyl)propan-2-amine” is 1S/C10H11ClFN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h2-5,13H,1,6-7H21. This code provides a unique representation of the molecular structure of the compound.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “N-(2-Chloro-6-fluorobenzyl)propan-2-amine”. However, it’s known that 2-Fluorobenzylamine, a related compound, has been used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity3.Physical And Chemical Properties Analysis
“N-(2-Chloro-6-fluorobenzyl)propan-2-amine” is a solid compound4. It is stored in a sealed, dry environment at temperatures between 2-8°C14. The compound has a molecular weight of 201.674.Scientific Research Applications
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Synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole
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Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines
- Application: This compound can be used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Method: The specific experimental procedures would involve the use of immobilised whole-cell biocatalysts with ®-transaminase .
- Results: The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger"4. It has a UN number of 2735 and is classified as a class 8 hazard4. The compound has several precautionary statements including P301+P330+P331, P303+P361+P353, P363, P304+P340, P310, P321, P260, P264, P280, P305+P351+P338, P405, and P5014.
Future Directions
The future directions for the use and study of “N-(2-Chloro-6-fluorobenzyl)propan-2-amine” are not readily available from the current search results. However, given its potential use in the synthesis of compounds with anticonvulsant activity3, it may be of interest in pharmaceutical research.
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADAXVBAMOIPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589335 | |
Record name | N-[(2-Chloro-6-fluorophenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-fluorobenzyl)propan-2-amine | |
CAS RN |
62924-66-7 | |
Record name | N-[(2-Chloro-6-fluorophenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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